4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde
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Overview
Description
The compound "4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde" is a benzylpiperazine derivative, a class of chemical compounds which have been studied for various applications, including as designer drugs and in the synthesis of pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties have been explored.
Synthesis Analysis
The synthesis of benzylpiperazine derivatives typically involves the condensation of benzaldehydes with piperazine or its derivatives. For instance, a new designer benzylpiperazine was synthesized using commercially available starting materials, followed by structural confirmation through two-dimensional NMR correlations and GC-MS . Similarly, a novel hydrazone Schiff base compound was synthesized by condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde . Another related compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, was synthesized from 4-methylbenzoic acid through bromination and amination .
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. For example, the crystal structure of a hydrazone Schiff base compound was determined to crystallize in the monoclinic system with space group P21/c, with the structure being stabilized by various intramolecular and intermolecular interactions . The structure of benzylpiperazine derivatives is confirmed by comparing experimental data with computational methods such as DFT calculations .
Chemical Reactions Analysis
Benzylpiperazine derivatives can participate in various chemical reactions. The synthesis of 4-bromo-1,2-dihydroisoquinolines, for example, involves the intramolecular reaction of a benzyl bromide and an α-imino carbene, catalyzed by rhodium, to form a bromonium ylide intermediate . Additionally, condensation reactions can yield imine compounds, as demonstrated by the reaction of benzyloxybenzaldehyde derivatives with furfurylamine .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylpiperazine derivatives are characterized using spectroscopic methods and computational studies. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with DFT calculations, are used to investigate the properties of these compounds . The electronic properties, such as HOMO-LUMO gaps, and chemical reactivity descriptors are also studied to understand the reactivity and stability of the compounds . Solid-state structures are determined by single-crystal X-ray crystallography to gain insights into the intermolecular interactions and crystal packing .
Scientific Research Applications
Specific Scientific Field
This compound has been used in the field of Medicinal Chemistry .
Summary of the Application
A series of novel compounds were synthesized using “4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde” as a starting material. These compounds were then tested for their antimicrobial activity .
Methods of Application or Experimental Procedures
The compound “4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde” was used in the synthesis of a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds. The synthesis involved the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Summary of the Results or Outcomes
The newly synthesized compounds were screened for in vitro antimicrobial activity. The compounds exhibited significant antibacterial and antifungal activity as that of standards .
Safety And Hazards
properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-bromobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQOEOHVLBKVHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649853 |
Source
|
Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |
CAS RN |
443777-04-6 |
Source
|
Record name | 3-Bromo-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=443777-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Benzylpiperazin-1-yl)-3-bromobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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